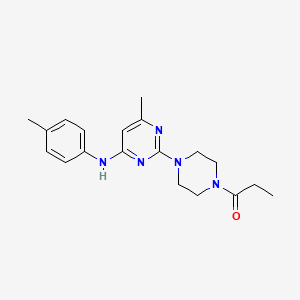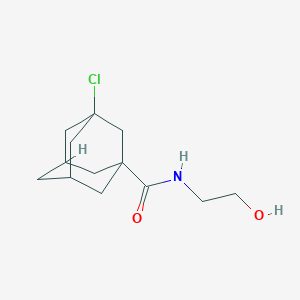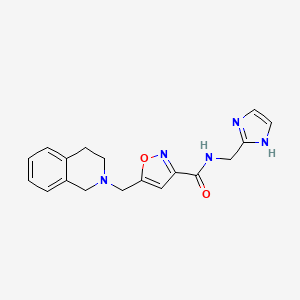
6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine, also known as MP-10, is a novel compound synthesized for scientific research purposes. It belongs to the class of pyrimidine-based compounds and has been found to exhibit potential therapeutic effects in various diseases.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has been extensively studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-proliferative and anti-metastatic effects in cancer cells, as well as anti-inflammatory effects in animal models of inflammation. In addition, this compound has shown promising results in improving cognitive function and reducing neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as matrix metalloproteinases and cyclooxygenases, which are involved in cancer progression and inflammation. This compound also modulates the activity of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function and neuronal survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as decrease the expression of genes involved in cancer progression such as MMP-2 and MMP-9. In addition, this compound has been found to increase the levels of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function and neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has several advantages for lab experiments, including its high purity and stability, as well as its ability to cross the blood-brain barrier. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine. One area of interest is its potential use in combination with other drugs or therapies for cancer and neurodegenerative diseases. Another area of research is the development of more efficient synthesis methods for this compound and its analogs. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in various diseases.
Synthesemethoden
The synthesis of 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine involves a multi-step process, starting with the reaction of 4-methylbenzylamine with 2,4-dichloro-5-methylpyrimidine in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-propionylpiperazine in the presence of sodium hydride to obtain the final product, this compound. The purity and yield of the compound can be improved by further purification steps such as recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-4-18(25)23-9-11-24(12-10-23)19-20-15(3)13-17(22-19)21-16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFIPXRFGKIQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)NC3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4974313.png)


![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)
![3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione]](/img/structure/B4974345.png)


![4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)
![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)


![1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4974409.png)
![1-(3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4974419.png)